Enantiomeric Purity: Achieving >99% e.e. via Enzymatic Resolution
Using lipase B from Candida antarctica, the enzymatic resolution of racemic 2-heptanol yielded (S)-(+)-2-heptanol with an enantiomeric excess (e.e.) of >99%, demonstrating a high degree of stereoselectivity achievable for this specific enantiomer [1]. This is a critical specification for applications demanding high optical purity.
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | >99% e.e. |
| Comparator Or Baseline | Racemic 2-heptanol (0% e.e.) or lower purity batches |
| Quantified Difference | >99 percentage points |
| Conditions | Lipase B from Candida antarctica, vinyl acetate or succinic anhydride as acylating agent, reaction yield 43-45%. |
Why This Matters
High enantiomeric purity (>99% e.e.) is essential for applications where the (R)-enantiomer could act as an impurity, interfering with stereospecific biological assays, pharmacological activity, or olfactory profiles.
- [1] Patel, R. N., Banerjee, A., Nanduri, V., Goswami, A., & Comezoglu, F. T. (2000). Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. Journal of the American Oil Chemists' Society, 77(10), 1015–1019. View Source
